![molecular formula C17H15ClFNO3 B6574010 [(4-chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate CAS No. 1797196-20-3](/img/structure/B6574010.png)

[(4-chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound [(4-chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

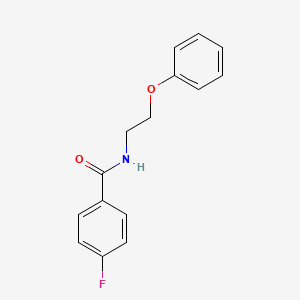

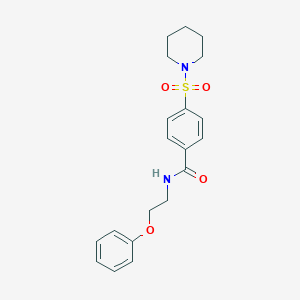

Molecular Structure Analysis

The molecular structure ofThis compound would likely involve a carbamate group (RR′NCOO−), which is a common feature in carbamic acids and their derivatives . The carbamate group is formed by the reaction of a carbamic acid with an alcohol .

Aplicaciones Científicas De Investigación

[(4-chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetateluoro-N-(4-methylphenyl)benzamide has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of biologically active compounds, such as the anti-inflammatory drug flurbiprofen. It has also been used in the synthesis of a variety of other compounds, including the anti-cancer drug lapatinib. In addition, the compound has been used in the synthesis of a variety of other compounds, including the anti-diabetic drug glimepiride.

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .

Mode of Action

The mode of action of this compound could be related to its potential use in Suzuki–Miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound may be involved in the Suzuki–Miyaura coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway can lead to the formation of complex organic molecules from simpler precursors .

Result of Action

In general, the result of its action could be the formation of new carbon–carbon bonds via the suzuki–miyaura coupling reaction , leading to the synthesis of complex organic molecules.

Action Environment

The action, efficacy, and stability of [(4-chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other chemicals or catalysts. For example, the Suzuki–Miyaura coupling reaction typically requires a palladium catalyst .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using [(4-chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetateluoro-N-(4-methylphenyl)benzamide in laboratory experiments include its high solubility in many organic solvents and its availability in a variety of different forms. In addition, the compound is relatively inexpensive and can be easily synthesized from readily available starting materials.

However, there are some limitations to the use of this compound in laboratory experiments. For example, the compound can be toxic if ingested or inhaled, and it can cause skin irritation if handled without proper protective equipment. In addition, the compound can be unstable in certain conditions, making it difficult to store for long periods of time.

Direcciones Futuras

Future research into the use of [(4-chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetateluoro-N-(4-methylphenyl)benzamide may include further investigation into its mechanisms of action and its potential side effects. In addition, further research into the compound's potential therapeutic applications and its potential uses in drug delivery systems may be of interest. Finally, further research into the compound's potential uses in the synthesis of other compounds may be of interest.

Métodos De Síntesis

The synthesis of [(4-chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetateluoro-N-(4-methylphenyl)benzamide can be achieved through a two-step process. The first step involves the reaction of 4-methylphenylmagnesium bromide with [(4-chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetateluorobenzoyl chloride, resulting in the formation of the intermediate [(4-chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetateluoro-N-(4-methylphenyl)benzoyl chloride. The second step involves the reaction of this intermediate with ammonia in the presence of a base, resulting in the formation of the desired product. This method has been used in the synthesis of a variety of compounds, including the anti-inflammatory drug flurbiprofen.

Propiedades

IUPAC Name |

[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFNO3/c1-11-2-4-12(5-3-11)8-17(22)23-10-16(21)20-15-7-6-13(18)9-14(15)19/h2-7,9H,8,10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOCRGYTYBNARW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B6573933.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-acetamidophenyl)acetamide](/img/structure/B6573943.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B6573951.png)

![N-(3-chloro-4-methylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6573961.png)

![1-[4-(adamantan-1-yl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol hydrochloride](/img/structure/B6573978.png)

![1-[bis(2-hydroxyethyl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol hydrochloride](/img/structure/B6573986.png)

![[(4-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574000.png)

![[(2,4-difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574009.png)

![[(2-chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574015.png)

![{[3-(methylsulfanyl)phenyl]carbamoyl}methyl 2-(4-methylphenyl)acetate](/img/structure/B6574017.png)

![{[(4-methylphenyl)methyl]carbamoyl}methyl 2-(4-methylphenyl)acetate](/img/structure/B6574023.png)

![2,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B6574044.png)